Cyclohexanecarboxylic acid, 4-methoxyphenyl ester
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Overview
Description
Cyclohexanecarboxylic acid, 4-methoxyphenyl ester is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.2909 g/mol . This compound is characterized by a cyclohexane ring bonded to a carboxylic acid group and a 4-methoxyphenyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanecarboxylic acid, 4-methoxyphenyl ester typically involves the esterification of cyclohexanecarboxylic acid with 4-methoxyphenol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarboxylic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield cyclohexanecarboxylic acid and 4-methoxyphenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Cyclohexanecarboxylic acid and 4-methoxyphenol.
Reduction: Cyclohexanemethanol and 4-methoxyphenol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4-methoxyphenyl ester involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid, 4-methoxyphenyl ester can be compared with other similar compounds such as:
- Cyclohexanecarboxylic acid, 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl] ester .
- 4-(Methoxycarbonyl)cyclohexanecarboxylic acid .
Uniqueness:
- Structural Differences: The presence of the 4-methoxyphenyl group distinguishes it from other esters with different substituents.
- Reactivity: The specific reactivity of the 4-methoxyphenyl ester group influences its chemical behavior and applications .
Properties
CAS No. |
105273-29-8 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(4-methoxyphenyl) cyclohexanecarboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-12-7-9-13(10-8-12)17-14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3 |
InChI Key |
FRLVVPHULLQDHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2CCCCC2 |
Origin of Product |
United States |
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